N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (CAS 104390-56-9), widely known as Metalaxyl Metabolite CGA 108906, is a highly specific analytical reference standard essential for pesticide residue analysis . Formed via the environmental oxidation of the fungicide metalaxyl, this benzoic acid derivative is a critical target for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) workflows [1]. Procurement of this exact native standard is driven by stringent regulatory frameworks, such as EU Maximum Residue Limits (MRLs) and groundwater monitoring programs, which mandate the precise quantification of specific degradation products to assess total fungicidal exposure and environmental fate [2].
Substituting CGA 108906 with the parent compound metalaxyl or alternative metabolites like CGA 62826 leads to severe analytical inaccuracies and regulatory non-compliance [1]. In soil and aqueous environments, metalaxyl rapidly degrades; relying solely on parent compound recovery drastically underestimates the total residue burden, as CGA 108906 is often the predominant persistent species [2]. Furthermore, in LC-MS/MS analysis, CGA 108906 exhibits unique chromatographic retention behavior and specific multiple reaction monitoring (MRM) transitions (e.g., [M-H]- at m/z 294.0983 or [M+H]+ at m/z 296.1128) that cannot be calibrated using structural analogs or generic class standards [3]. Accurate matrix effect compensation and solid-phase extraction (SPE) recovery validation require the exact native compound.
In non-target and targeted LC-HRMS screening of groundwater, CGA 108906 exhibits distinct retention time behavior and specific ionization profiles compared to the parent compound metalaxyl and alternative metabolites like CGA 62826 [1]. Under standard reversed-phase LC conditions, CGA 108906 elutes at a distinct retention time (e.g., ~6.4 min) and yields a specific [M-H]- precursor ion at m/z 294.0983 or [M+H]+ at m/z 296.1128, with diagnostic fragments such as m/z 136.03772 in negative mode [2]. This exact mass and retention time combination cannot be calibrated using the parent metalaxyl, which has a different molecular weight (279.33 g/mol) and fragmentation pathway [3].
| Evidence Dimension | LC-HRMS Precursor m/z and Retention Time |
| Target Compound Data | m/z 294.0983 [M-H]- / 296.1128 [M+H]+; RT ~6.4 min |
| Comparator Or Baseline | Parent Metalaxyl (MW 279.33, distinct RT and fragments) |
| Quantified Difference | Absolute mass and RT separation preventing cross-calibration |
| Conditions | Reversed-phase LC-HRMS/MS in environmental water screening |
Ensures accurate peak assignment and prevents false negatives in multi-residue screening where parent compounds have already degraded.
Groundwater monitoring programs, such as the Danish Pesticide Leaching Assessment Programme (PLAP), demonstrate that relying on the parent compound metalaxyl severely underestimates environmental contamination [1]. In long-term leaching assessments, the metabolite CGA 108906 is detected in up to 95% of analyzed groundwater samples at concentrations often exceeding 0.1 μg/L [2]. In contrast, the parent metalaxyl is frequently below the limit of quantification due to rapid soil degradation [3]. Consequently, procuring the exact CGA 108906 standard is mandatory for capturing the true environmental footprint of metalaxyl application.
| Evidence Dimension | Groundwater Detection Frequency |
| Target Compound Data | Detected in ~95% of samples (up to 0.34 μg/L) |
| Comparator Or Baseline | Parent Metalaxyl (frequently < LOQ) |
| Quantified Difference | Massive underestimation if parent alone is monitored |
| Conditions | Long-term field leaching studies in sandy and loamy soils |
Regulatory compliance requires quantifying the most persistent and prevalent metabolites, not just the rapidly degrading parent active substance.
EU regulations (e.g., Reg. (EU) 2017/1164) mandate the inclusion of specific metabolites in the residue definition for metalaxyl in food and environmental matrices [1]. Validating an analytical method to achieve the required LOQ (often 0.01 mg/kg for food matrices or <0.1 μg/L for water) requires spiking with the authentic native CGA 108906 standard to accurately assess matrix effects, extraction recovery, and ion suppression [2]. Generic class recoveries cannot be extrapolated to CGA 108906 due to its specific carboxylic acid and methoxyacetate moieties, which significantly alter its solid-phase extraction (SPE) retention and elution profile compared to the less polar parent compound [3].
| Evidence Dimension | Method Validation Recovery & LOQ |
| Target Compound Data | Required LOQ ≤ 0.01 mg/kg (food) or <0.1 μg/L (water) |
| Comparator Or Baseline | Parent metalaxyl or generic pesticide standards |
| Quantified Difference | Unique matrix suppression and SPE polarity profiles require target-specific spiking |
| Conditions | SPE extraction and LC-MS/MS validation in complex matrices |
Failing to use the exact metabolite standard for recovery validation leads to regulatory rejection of residue data.
CGA 108906 is an essential calibrant for high-throughput LC-MS/MS and LC-HRMS multi-residue methods analyzing agricultural products, soil, and surface water. It enables the accurate construction of external calibration curves and the determination of matrix-specific limits of quantification (LOQs) necessary for compliance with EU and EPA pesticide monitoring programs .
Because CGA 108906 exhibits high mobility and persistence in sandy and loamy soils compared to its parent compound, it is a primary target in lysimeter and groundwater monitoring studies. Procuring this standard is critical for tracing agricultural runoff and assessing the long-term environmental impact of metalaxyl-M applications [1].
The unique polarity of CGA 108906, driven by its carboxylic acid group, causes it to behave differently during sample preparation than the parent metalaxyl. Analytical laboratories must use this specific standard to optimize SPE sorbent selection, wash steps, and elution conditions to minimize matrix effects and maximize recovery in complex food and environmental matrices .